Cas no 1428378-69-1 (3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)

3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide
- 3-phenylmethoxy-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide
- 1428378-69-1
- 3-(benzyloxy)-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
- AKOS024554232
- VU0547346-1
- F6404-4973
- 3-(BENZYLOXY)-N-[2-(THIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
-
- インチ: 1S/C17H16N2O3S/c20-17(18-9-8-14-7-4-10-23-14)15-11-16(19-22-15)21-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,18,20)
- InChIKey: KQDRADMTKBJUMA-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NCCC2SC=CC=2)=O)=CC(OCC2=CC=CC=C2)=N1
計算された属性
- せいみつぶんしりょう: 328.08816355g/mol
- どういたいしつりょう: 328.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 92.6Ų
3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6404-4973-10mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-20mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-40mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-2μmol |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-5μmol |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-25mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-15mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-3mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-50mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6404-4973-1mg |
3-(benzyloxy)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
1428378-69-1 | 1mg |
$54.0 | 2023-09-09 |
3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide 関連文献
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-
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-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
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3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamideに関する追加情報
Introduction to 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide (CAS No. 1428378-69-1)
3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide (CAS No. 1428378-69-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzyloxy moiety, an ethyl side chain substituted with a thiophen-2-yl group, and an oxazole ring integrated with a carboxamide functionality. These structural features contribute to its unique chemical properties and biological interactions, making it a promising candidate for further exploration in drug discovery and development.
The benzyloxy group in the molecule enhances its solubility and stability, which are critical factors for pharmaceutical formulations. Additionally, the presence of the thiophen-2-yl moiety introduces a sulfur-rich structure, which has been shown to interact with various biological targets, including enzymes and receptors. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is known for its ability to modulate biological pathways by influencing protein-ligand interactions. The terminal carboxamide group further expands the compound's potential for biochemical interactions, enabling it to engage with multiple cellular processes.
In recent years, there has been growing interest in oxazole derivatives due to their versatile pharmacological profiles. Studies have demonstrated that oxazole-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide suggests that it may possess similar or even enhanced biological activities. For instance, the combination of the thiophen-2-yl group and the oxazole ring could facilitate interactions with thioredoxin reductase (TrxR), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.
Recent research has highlighted the importance of sulfur-containing heterocycles in drug design. Sulfur atoms are known to form stable bonds with biological targets due to their ability to participate in hydrogen bonding and hydrophobic interactions. The thiophen-2-yl group in this compound is particularly noteworthy because it can serve as a scaffold for designing molecules that target sulfur-rich proteins. This feature makes 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide a valuable asset in the development of novel therapeutic agents.
The carboxamide functionality at the 5-position of the oxazole ring is another critical feature that contributes to the compound's pharmacological potential. Carboxamides are well-known for their ability to modulate enzyme activity by acting as competitive inhibitors or substrates. In particular, carboxamide-based compounds have been extensively studied for their roles in pain management, neurodegenerative diseases, and metabolic disorders. The integration of this group into the molecular structure of 3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide suggests that it may exhibit inhibitory effects on relevant enzymes or receptors involved in these conditions.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The structural complexity of 3-(benzyloxy)-N-2-(thiophen-2-y)ethyl1, 2 -oxazole -5 -carboxamide (CAS No .1428378 -69 -1) allows for further chemical modifications that could enhance its biological activity or improve its pharmacokinetic properties. For example, derivatization of the benzyloxy group or the side chain attached to the oxazole ring could lead to novel analogs with improved efficacy or selectivity.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool in chemical biology research. Its unique structure provides researchers with a platform to study molecular interactions at a detailed level. By using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, scientists can gain insights into how this molecule binds to biological targets and how these interactions influence cellular processes.
The synthesis of 3-(benzyloxy)-N - 2 -(thiophen - 2 - yl ) ethyl - 1 , 2 - oxazole - 5 - carboxamide (CAS No .1428378 -69 -1) represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the oxazole ring through cyclization reactions and subsequent functionalization at various positions using palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed transformations.
The use of advanced synthetic methodologies has enabled chemists to construct complex molecular architectures with precision. These techniques not only facilitate the preparation of target compounds but also provide opportunities for exploring new synthetic pathways. The synthesis of this particular compound highlights the importance of interdisciplinary collaboration between organic chemists and biologists in developing novel therapeutics.
As research continues to uncover new biological functions associated with oxazole derivatives,3 -(benzyloxy ) - N - 2 -( thi o phen - 2 - yl ) ethyl - 1 , 2 - ox azole - 5 - car box amide ( CAS No .1428378 -69 -1) is poised to play an increasingly significant role in drug discovery efforts . Its unique structural features make it an attractive candidate for further investigation , both as a standalone therapeutic agent and as a scaffold for designing next-generation drugs .
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